molecular formula C11H22N2O B6361998 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one CAS No. 1240578-55-5

2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Cat. No. B6361998
CAS RN: 1240578-55-5
M. Wt: 198.31 g/mol
InChI Key: DYSGOUBJUAUEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O . It is used in scientific research and has diverse applications, including drug synthesis and biological assays due to its unique molecular structure and properties.


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 198.31 .

Scientific Research Applications

Anti-Inflammatory and Anti-Nociceptive Effects

A study investigated the anti-nociceptive (pain-relieving) and anti-inflammatory effects of a new piperazine compound. The compound was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .

Antiproliferative Activity

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against four human cancer cell lines . Among the series, some compounds showed good activity on all cell lines except K562 .

Preparation of Molecularly Imprinted Microspheres

1-Methylpiperazine was used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) . These MIMs can be used in various applications such as drug delivery, chemical sensors, and separation science.

Preparation of Difunctional Strong Anion-Exchange Stationary Phase

1-Methylpiperazine was also used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative . This can be used in chromatography for the separation of complex mixtures.

Non-Linear Optical (NLO) Materials

In recent years, Non Linear Optical (NLO) materials have gained much importance in the design and development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc .

Synthesis of New Amides

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized . These amides can have various applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-9(3)8-13/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSGOUBJUAUEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one

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